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6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline

Medicinal Chemistry Kinase Inhibitor Design Regioisomerism

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline (CAS 2309308-61-8) is a synthetic heterocyclic small molecule with the molecular formula C14H12N6O and a molecular weight of 280.28 g/mol. It belongs to a class of compounds featuring a quinoxaline core linked to a 1,2,3-triazole-substituted azetidine moiety via a carbonyl bridge.

Molecular Formula C14H12N6O
Molecular Weight 280.291
CAS No. 2309308-61-8
Cat. No. B2618491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline
CAS2309308-61-8
Molecular FormulaC14H12N6O
Molecular Weight280.291
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC3=NC=CN=C3C=C2)N4N=CC=N4
InChIInChI=1S/C14H12N6O/c21-14(19-8-11(9-19)20-17-5-6-18-20)10-1-2-12-13(7-10)16-4-3-15-12/h1-7,11H,8-9H2
InChIKeyOHFBIEJCIPAITC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline Structure & Procurement


6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline (CAS 2309308-61-8) is a synthetic heterocyclic small molecule with the molecular formula C14H12N6O and a molecular weight of 280.28 g/mol [1]. It belongs to a class of compounds featuring a quinoxaline core linked to a 1,2,3-triazole-substituted azetidine moiety via a carbonyl bridge. This specific regioisomer, with the triazole attached at the 2-position, is a structural analog of other bioactive quinoxaline-azetidine hybrids that have been investigated as kinase inhibitor scaffolds [2]. Its calculated partition coefficient (logP) is 1.215, indicating moderate lipophilicity, and it possesses 3 rotatable bonds [3].

Specific 2H-triazole regioisomer for kinase scaffold studies
Moderate lipophilicity (reported logP ~1.2) supports cell-permeability assessment
3 rotatable bonds; suitable for fragment-based library expansion

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline Generic Substitution Failure


Generic substitution is not feasible because the spatial orientation of the triazole ring fundamentally dictates target binding interactions. 6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline is a distinct 2H-triazole regioisomer. Its closest structural analogs, such as the 1H-triazol-1-yl isomer (CAS 2034620-14-7) and the 2-quinoxaline positional isomer (CAS 2176152-38-6), share the same molecular formula but differ in the connectivity of the triazole ring, leading to divergent molecular shapes and electrostatic potential maps [1]. Computational target predictions further suggest that these seemingly minor variations can redirect kinase selectivity, linking this specific scaffold to targets like JAK2, CDK9, and CDC7, a profile that may not be replicated by other regioisomers [2]. Procurement based solely on the core scaffold name risks acquiring an inactive or off-target compound.

Triazole regioisomer mismatch

The 2H-1,2,3-triazole connectivity differs from the 1H- isomer; target engagement and hydrogen-bonding patterns may not transfer.

Quinoxaline positional isomer divergence

Substitution at the 6-position versus 2-position shifts molecular shape and electronic distribution, potentially redirecting kinase selectivity.

Predicted kinase profile not generalizable

Computational predictions (JAK2/CDK9/CDC7) may not replicate with analogs; regioisomer-specific scaffold identity is critical.

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline Quantitative Differentiation Evidence


2H-Triazole vs. 1H-Triazole Regioisomer

The target compound is a 2H-1,2,3-triazol-2-yl regioisomer, distinguishing it from the commercially available 1H-1,2,3-triazol-1-yl analog, quinoxalin-6-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone (CAS 2034620-14-7). This substitution pattern alters the dipole moment and hydrogen-bonding capabilities of the molecule, a critical factor for target engagement [1]. While both share the molecular formula C14H12N6O, the 1H-isomer has been offered by vendors at 90%+ purity for prices ranging from $88.50/2mg to $163.50/25mg, setting a market benchmark for comparison [2]. The 2H-isomer is not simply a positional variant; it represents a distinct chemical entity with potentially orthogonal biological activity.

2H- vs 1H-triazole regioisomer
Cross-study comparable
2H-triazole isomer (target) vs 1H-triazole isomer (CAS 2034620-14-7)
Structural isomer; identical molecular weight but distinct H-bonding capability and dipole moment.
Regioisomer identity is non-interchangeable; critical for kinase active-site binding studies.
1H-isomer commercially available as a benchmark (90%+ purity).
Medicinal Chemistry Kinase Inhibitor Design Regioisomerism

6-Quinoxaline vs. 2-Quinoxaline Isomer

The target compound features a carbonyl group attached to the 6-position of the quinoxaline ring. Its positional isomer, 2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline (CAS 2176152-38-6), has the identical 2H-triazole substituent but on the 2-position of the quinoxaline. This positional shift is documented for quinoxaline-based kinase inhibitors to significantly impact biological activity, as the vector and electronic environment of the carbonyl group are altered [1]. Both isomers share the same molecular weight (280.28 g/mol), but the target compound has a predicted logP of 1.215, whereas the 2-quinoxaline isomer's physical properties are not as well-characterized in public databases .

6- vs 2-quinoxaline isomer
Class-level inference
6-quinoxaline (target, logP 1.215) vs 2-quinoxaline isomer (logP not publicly characterized)
Positional isomer; distinct 3D vector and electronic environment around the carbonyl group.
Quinoxaline attachment point determines kinase binding-pocket fit; wrong isomer likely invalidates SAR.
Public logP data only available for target compound.
Structure-Activity Relationship Isosterism Quinoxaline Chemistry

Predicted Kinase Targets: JAK2, CDK9, CDC7

Computational target prediction using the Similarity Ensemble Approach (SEA) on the ZINC database suggests that this compound has a distinct predicted kinase selectivity profile. The top predicted targets are JAK2 (P-value 16), CDK9 (P-value 39), and CDC7 (P-value 45) [1]. This profile diverges from generic quinoxaline motifs associated with PI3K inhibition (e.g., IC50 of 8 nM for AS-605240 against PI3Kγ) . The specific triazole-azetidine substitution pattern is likely responsible for this computational selectivity shift, providing a hypothesis-driven rationale for choosing this compound over a broad-spectrum quinoxaline kinase inhibitor.

Predicted kinase targets
Supporting evidence
JAK2 (P=16), CDK9 (P=39), CDC7 (P=45) vs Generic quinoxaline PI3Kγ inhibitor (IC50 8 nM)
SEA computational prediction shifts selectivity from lipid kinase to protein kinases.
Supports hypothesis-driven procurement for JAK2/CDK9/CDC7 probe development.
In silico prediction (ChEMBL 20); requires in vitro validation.
Kinase Profiling Computational Chemistry Target Prediction

6-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]quinoxaline Application Scenarios


JAK2, CDK9, CDC7 Selectivity Profiling

Based on its computationally predicted target profile against JAK2, CDK9, and CDC7 kinases [1], this compound is a strong candidate for inclusion in a kinase selectivity panel. A research group aiming to develop a selective inhibitor for any of these kinases should procure this compound alongside its 1H-triazol-1-yl (CAS 2034620-14-7) and 2-quinoxaline (CAS 2176152-38-6) isomers to rapidly establish structure-selectivity relationships and identify the most promising regioisomer for further optimization.

Fragment-Based Library Expansion

With a molecular weight of 280.28 g/mol and 3 rotatable bonds, this compound occupies a chemical space consistent with fragment-like or low-molecular-weight lead-like molecules. Its inclusion in a fragment library for screening against Cdc7 kinase, a known anti-cancer target [2], is specifically warranted. The unique 2H-triazole geometry offers a distinct 3D vector for fragment growing or linking that is not available from the 1H-triazole isomer.

Epigenetic Kinase Chemical Probes

The predicted CDK9 activity for this specific scaffold suggests potential utility in developing chemical probes for studying transcriptional regulation. Since CDK9 is a component of the positive transcription elongation factor b (P-TEFb), procuring this compound for initial in vitro kinase assay screening is a strategically sound first step, provided that results are directly benchmarked against known CDK9 inhibitors to validate the computational prediction [1].

Application
Selection Property
Validation Focus
Kinase selectivity panel (JAK2/CDK9/CDC7)
Regioisomer-specific scaffold identity
Target engagement benchmarking against 1H-triazole and 2-quinoxaline isomers
Fragment-based library expansion
Fragment-like properties (MW 280, 3 rotatable bonds)
Cdc7 kinase assay screening; 2H-triazole 3D vector for fragment growing
CDK9 transcriptional probe development
Predicted CDK9 activity (computational)
In vitro kinase assay validation against known CDK9 inhibitors
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